![molecular formula C24H20N4O2S B3834114 1-benzyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B3834114.png)
1-benzyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine
Overview
Description
1-benzyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine, also known as BMQ, is a small molecule that has been extensively studied for its potential use in cancer treatment. BMQ is a kinase inhibitor that targets several important signaling pathways involved in cancer cell growth and survival. In
Mechanism of Action
1-benzyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a kinase inhibitor that targets several important signaling pathways involved in cancer cell growth and survival. 1-benzyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine inhibits the activity of several kinases, including EGFR, HER2, and VEGFR, which are known to be involved in cancer cell growth and survival. By inhibiting these kinases, 1-benzyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine can block the signaling pathways that promote cancer cell growth and survival, leading to cancer cell death.
Biochemical and Physiological Effects:
1-benzyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine has been shown to have several biochemical and physiological effects. In preclinical studies, 1-benzyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-benzyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for cancer cell growth and survival. Additionally, 1-benzyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine has been shown to inhibit cell migration and invasion, which are important for cancer metastasis.
Advantages and Limitations for Lab Experiments
1-benzyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine has several advantages for lab experiments. 1-benzyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro and in vivo studies. 1-benzyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine is also relatively stable and can be stored for long periods of time. However, 1-benzyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine has some limitations for lab experiments. 1-benzyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine is highly insoluble in water, which can make it difficult to administer in animal studies. Additionally, 1-benzyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine has a short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several potential future directions for 1-benzyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine research. One potential direction is to explore the use of 1-benzyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine in combination with other cancer treatments, such as immunotherapy. Another potential direction is to explore the use of 1-benzyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine in other diseases, such as autoimmune diseases. Additionally, further studies are needed to determine the optimal dosing and administration of 1-benzyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine in vivo.
Scientific Research Applications
1-benzyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine has been extensively studied for its potential use in cancer treatment. In preclinical studies, 1-benzyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer. 1-benzyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
1-benzyl-3-(4-methylphenyl)sulfonylpyrrolo[3,2-b]quinoxalin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2S/c1-16-11-13-18(14-12-16)31(29,30)22-21-24(27-20-10-6-5-9-19(20)26-21)28(23(22)25)15-17-7-3-2-4-8-17/h2-14H,15,25H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIVWQSSVKQIJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC5=CC=CC=C5)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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